Pyridine, 4-(tert-butylthio)-
Description
Contextualization within Pyridine (B92270) Derivative Chemistry
Pyridine and its derivatives are fundamental scaffolds in organic and medicinal chemistry, prized for their versatile reactivity and presence in numerous biologically active molecules. nih.gov The introduction of a sulfur-containing substituent, specifically a thioether, at the 4-position of the pyridine ring, as seen in Pyridine, 4-(tert-butylthio)-, significantly modifies the electronic and steric profile of the parent heterocycle. This alteration influences its reactivity, coordination chemistry, and potential biological interactions, setting it apart from more common pyridine derivatives.
Structural Distinctiveness and Chemical Significance of the tert-Butylthio Moiety
The tert-butylthio [-S-C(CH₃)₃] group is a key feature of this molecule. The sulfur atom, with its available lone pairs, can act as a nucleophile or a ligand for metal coordination. smolecule.com The attached tert-butyl group, known for its significant steric bulk, imposes considerable spatial hindrance around the sulfur atom and the adjacent pyridine ring. rsc.org This steric congestion can influence reaction selectivity and the geometry of metal complexes. Furthermore, the tert-butylthio group can be a precursor for other functional groups, such as sulfoxides and sulfones, through oxidation, offering a pathway to further molecular diversity. mdpi.comresearchgate.net
Overview of Research Trajectories in Pyridine-Based Thioethers
Research into pyridine-based thioethers is a dynamic and expanding field. These compounds are being investigated for a wide array of applications. In medicinal chemistry, they serve as building blocks for creating complex molecules with potential therapeutic properties, including antimicrobial and anticancer activities. smolecule.comscirp.orgontosight.ai In materials science, the unique electronic and coordinating properties of pyridine-based thioethers make them valuable as ligands for the development of functional materials, such as coordination polymers and spin-crossover complexes. bohrium.com The ability of the sulfur atom to interact with surfaces also opens up possibilities in areas like catalysis and molecular electronics.
Structure
2D Structure
3D Structure
Properties
CAS No. |
18794-26-8 |
|---|---|
Molecular Formula |
C9H13NS |
Molecular Weight |
167.27 g/mol |
IUPAC Name |
4-tert-butylsulfanylpyridine |
InChI |
InChI=1S/C9H13NS/c1-9(2,3)11-8-4-6-10-7-5-8/h4-7H,1-3H3 |
InChI Key |
ZEROTOAVTDOIRS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)SC1=CC=NC=C1 |
Canonical SMILES |
CC(C)(C)SC1=CC=NC=C1 |
Other CAS No. |
18794-26-8 |
Origin of Product |
United States |
Synthesis and Characterization
The preparation of Pyridine (B92270), 4-(tert-butylthio)- typically involves nucleophilic substitution or coupling reactions. A common method is the reaction of a 4-halopyridine (such as 4-chloropyridine (B1293800) or 4-bromopyridine) with tert-butylthiol in the presence of a base. Another approach involves the reaction of 4-lithiopyridine (B8661376) with di-tert-butyl disulfide.
Table 1: Physicochemical Properties of Pyridine, 4-(tert-butylthio)-
| Property | Value |
| CAS Number | 18794-26-8 |
| Molecular Formula | C₉H₁₃NS |
| Molecular Weight | 167.27 g/mol |
| IUPAC Name | 4-(tert-butylsulfanyl)pyridine |
Note: This data is compiled from publicly available chemical databases.
Characterization of the synthesized compound relies on a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structural arrangement of protons and carbons. Mass spectrometry provides the exact molecular weight, and infrared (IR) spectroscopy helps to identify the characteristic vibrations of the functional groups present in the molecule.
Advanced Characterization Techniques and Spectroscopic Investigations
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Composition
High-resolution mass spectrometry is a critical tool for determining the exact molecular formula of a compound by measuring its mass-to-charge ratio with high precision. For 4-(tert-butylthio)-pyridine, with a chemical formula of C₉H₁₃NS, the expected monoisotopic mass is 167.0820 g/mol . HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm), thereby confirming the elemental composition of the molecule. This level of accuracy is instrumental in distinguishing between compounds that may have the same nominal mass but different molecular formulas.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides detailed information about the functional groups and bonding arrangements within a molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
Interactive Table: Predicted FTIR Spectral Data for 4-(tert-butylthio)-pyridine
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C-H Stretch (Aromatic) | 3100-3000 | Medium-Weak |
| C-H Stretch (Aliphatic) | 2960-2870 | Strong |
| C=N Stretch (Pyridine Ring) | ~1600 | Medium |
| C=C Stretch (Pyridine Ring) | ~1580, ~1470, ~1430 | Medium-Strong |
Fourier-Transform Raman (FT-Raman) Spectroscopy
Fourier-Transform Raman (FT-Raman) spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For 4-(tert-butylthio)-pyridine, FT-Raman spectroscopy would provide valuable information about the carbon skeleton and the sulfur linkage. The totally symmetric ring breathing mode of the pyridine (B92270) ring is a prominent feature in the Raman spectra of pyridine derivatives. researchgate.net In studies of 4-tert-butylpyridine (B128874), the totally symmetric ring breathing mode is observed around 996 cm⁻¹. researchgate.net A similar vibration would be expected for 4-(tert-butylthio)-pyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR)
Proton (¹H) NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For 4-(tert-butylthio)-pyridine, distinct signals would be expected for the protons of the tert-butyl group and the protons on the pyridine ring. While specific experimental data for this compound is limited, data for the closely related 4-tert-butylpyridine shows characteristic signals for the aromatic protons and the tert-butyl protons. For 4-tert-butylpyridine, the protons on the pyridine ring appear as two distinct signals, and the nine equivalent protons of the tert-butyl group appear as a sharp singlet. A similar pattern would be anticipated for 4-(tert-butylthio)-pyridine, with the chemical shifts influenced by the electron-donating sulfur atom.
Interactive Table: Predicted ¹H NMR Spectral Data for 4-(tert-butylthio)-pyridine in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~8.4 | Doublet | 2H | Protons ortho to Nitrogen |
| ~7.2 | Doublet | 2H | Protons meta to Nitrogen |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives a distinct signal. For 4-(tert-butylthio)-pyridine, one would expect to observe signals for the four distinct carbon atoms of the pyridine ring and the two distinct types of carbon atoms in the tert-butyl group (the quaternary carbon and the three equivalent methyl carbons). The chemical shifts in ¹³C NMR are sensitive to the electronic environment of the carbon atoms. Data for the analogous 4-tert-butylpyridine provides a reference for the expected chemical shifts. chemicalbook.com
Interactive Table: Predicted ¹³C NMR Spectral Data for 4-(tert-butylthio)-pyridine in CDCl₃
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~160 | C4 (Carbon attached to Sulfur) |
| ~150 | C2, C6 (Carbons ortho to Nitrogen) |
| ~120 | C3, C5 (Carbons meta to Nitrogen) |
| ~47 | Quaternary Carbon (tert-Butyl) |
Two-Dimensional NMR Techniques
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the precise connectivity of atoms within the Pyridine, 4-(tert-butylthio)- molecule. mnstate.edu Techniques such as COSY, HSQC, and HMBC provide detailed structural information. researchgate.netresearchgate.netdergipark.org.tr
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal scalar couplings between adjacent protons. For 4-(tert-butylthio)-pyridine, this would primarily show correlations between the aromatic protons on the pyridine ring, specifically between H-2 and H-3 (and symmetrically, H-6 and H-5).
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons with their directly attached carbon atoms. It would link the distinct aromatic proton signals to their corresponding carbon signals (C-2, C-3, C-5, C-6) and the intense singlet of the tert-butyl protons to the methyl carbons.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for identifying longer-range (2-3 bond) correlations, which helps piece together the molecular skeleton. fluorine1.ru Key expected correlations for 4-(tert-butylthio)-pyridine include the signal from the nine equivalent tert-butyl protons to the quaternary carbon of the tert-butyl group and, most importantly, to the C-4 carbon of the pyridine ring via the sulfur atom. Correlations from the aromatic protons (H-2/H-6 and H-3/H-5) to other carbons in the ring would further confirm the substitution pattern. fluorine1.ruscience.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and 2D NMR Correlations for Pyridine, 4-(tert-butylthio)-
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations | Key COSY Correlations |
| C2/C6 | ~8.4 | ~150 | C4, C3/C5 | H3/H5 |
| C3/C5 | ~7.2 | ~125 | C2/C6, C4 | H2/H6 |
| C4 | - | ~155 | H2/H6, H3/H5, tert-butyl H | - |
| C(CH₃)₃ | - | ~47 | tert-butyl H | - |
| C(CH₃)₃ | ~1.3 | ~31 | C(CH₃)₃, C4 | - |
Note: Predicted values are based on data for structurally similar substituted pyridines and thioethers.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Component Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for assessing the purity of Pyridine, 4-(tert-butylthio)- and identifying any volatile impurities or byproducts from its synthesis. researchgate.net The sample is vaporized and separated based on its boiling point and interactions with the GC column before being fragmented and detected by the mass spectrometer.
In a typical analysis, the chromatogram would show a major peak corresponding to the retention time of Pyridine, 4-(tert-butylthio)-. The purity can be quantified by integrating the area of this peak relative to the total area of all peaks in the chromatogram.
The mass spectrum provides structural confirmation. The molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (167.27 g/mol ). Key fragmentation patterns would likely involve the cleavage of the sulfur-carbon bond, given the stability of the resulting tert-butyl carbocation.
Table 2: Expected GC-MS Fragmentation Data for Pyridine, 4-(tert-butylthio)-
| m/z Value | Proposed Fragment | Significance |
| 167 | [C₉H₁₃NS]⁺ | Molecular Ion (M⁺) |
| 152 | [M - CH₃]⁺ | Loss of a methyl group |
| 111 | [C₅H₄NS]⁺ | Loss of the tert-butyl group |
| 57 | [C₄H₉]⁺ | tert-butyl cation |
Note: The fragmentation pattern is predictive and based on common fragmentation pathways for thioethers and tert-butyl containing compounds.
Surface-Sensitive Spectroscopic Techniques
X-ray Photoelectron Spectroscopy (XPS) is a powerful surface analysis technique used to determine the elemental composition and chemical bonding states of a material's surface. researchgate.netthermofisher.com For Pyridine, 4-(tert-butylthio)-, XPS is particularly valuable for investigating its adsorption behavior on substrates, such as gold or other metal surfaces, by probing the electronic environment of the sulfur atom.
When Pyridine, 4-(tert-butylthio)- is adsorbed on a gold surface, changes in the S 2p core level binding energy can distinguish between physisorbed and chemisorbed states. The S 2p peak is a doublet (S 2p₃/₂ and S 2p₁/₂) with a characteristic splitting of approximately 1.18 eV and an area ratio of 2:1. xpsfitting.com
Physisorbed State: In a non-covalently bound (physisorbed) state, the sulfur atom remains in a thioether environment. The S 2p₃/₂ binding energy is expected to be similar to that of unadsorbed organic thiols, typically around 164.0 eV. thermofisher.com
Chemisorbed State (Thiolate Bond): If the tert-butyl group cleaves upon adsorption, a direct gold-sulfur (thiolate) bond can form. This covalent interaction results in a shift of the S 2p₃/₂ binding energy to a lower value, characteristically around 162.0 - 162.5 eV. thermofisher.comnih.gov This allows for direct monitoring of surface bond formation.
Table 3: Representative S 2p₃/₂ Binding Energies for Different Sulfur Environments
| Sulfur Chemical State | Typical S 2p₃/₂ Binding Energy (eV) | Reference |
| Thiolate (R-S-Au) | ~162.5 eV | thermofisher.com |
| Thioether/Thiol (R-S-R / R-SH) | ~164.0 eV | thermofisher.com |
| Metal Sulfide | ~161.5 eV | thermofisher.com |
| Metal Sulfate | ~169.0 eV | thermofisher.com |
Note: Values are charge-referenced to the adventitious C 1s peak at 284.8 eV. thermofisher.com
In Situ and Operando Spectroscopic Methodologies
Operando Raman spectroscopy allows for the real-time investigation of molecular changes occurring at an electrode-electrolyte interface under active electrochemical conditions. nih.govfrontiersin.org This technique is ideal for studying the adsorption, orientation, and potential-dependent behavior of Pyridine, 4-(tert-butylthio)- on a catalytically active surface, such as a gold or platinum electrode. researchgate.net
By monitoring the Raman vibrational modes of the pyridine ring, insights into the molecule's orientation can be gained. The relative intensities of the ring breathing modes and other vibrations change depending on whether the molecule is oriented perpendicular ("end-on") or parallel ("flat-on") to the surface, due to the surface-enhancement selection rules (SERS). acs.orgliverpool.ac.uk For instance, studies on pyridine adsorption on gold have shown that the totally symmetric ring-breathing mode shifts from approximately 1015 cm⁻¹ to 1011 cm⁻¹ as the electrode potential becomes more negative, tracking a change from a more vertical to a flat orientation. acs.org
The kinetics of adsorption and any surface reactions can be followed by tracking the intensity and frequency of key vibrational bands over time. For Pyridine, 4-(tert-butylthio)-, monitoring the C-S stretching mode (typically 600-750 cm⁻¹) and pyridine ring modes (around 1000-1600 cm⁻¹) under applied potential would provide a detailed picture of its dynamic behavior at the interface. nih.gov This can reveal how the molecule arranges itself to interact with the surface via the pyridine nitrogen or the sulfur atom, and how this orientation changes with the electrochemical environment. semanticscholar.org
Theoretical and Computational Investigations of Pyridine, 4 Tert Butylthio
Density Functional Theory (DFT) Calculations
DFT is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. epfl.ch It has been widely applied to study Pyridine (B92270), 4-(tert-butylthio)- and its derivatives, offering predictions that often align well with experimental data.
Prediction of Electronic Structure and Properties
DFT calculations are instrumental in predicting the electronic properties of Pyridine, 4-(tert-butylthio)-. These calculations can determine the distribution of electron density within the molecule, which is crucial for understanding its chemical behavior. imperial.ac.uk The presence of the sulfur atom in the thioether group and the tert-butyl group influences the electronic landscape of the pyridine ring. The sulfur atom's lone pairs and the inductive effects of the tert-butyl group modulate the electron density on the pyridine ring, affecting its charge-transfer interactions.
Studies on related pyridine derivatives provide a framework for understanding the electronic effects in 4-(tert-butylthio)-pyridine. For instance, the thioether group is generally less electron-donating than an ether group due to sulfur's lower electronegativity, which could decrease the electron density of the pyridine ring compared to its analogues. This alteration in electron density can influence the molecule's Lewis basicity and its affinity for binding to metals. Furthermore, the electron-withdrawing nature of a tert-butylthio substituent, through inductive effects, may lead to a reduction in the HOMO-LUMO gap when compared to similar compounds like 4-tert-butylpyridine (B128874) (4-TBP), potentially increasing its reactivity.
| Property | Predicted Influence of 4-(tert-butylthio)- Group |
| Electron Density | Modulated on the pyridine ring due to sulfur lone pairs and inductive effects. |
| HOMO-LUMO Gap | Potentially reduced compared to 4-TBP, suggesting increased reactivity. |
| Lewis Basicity | Altered due to changes in electron density on the pyridine ring. |
| Metal-Binding Affinity | Influenced by the modified electronic properties. |
Computational Modeling of Molecular Geometry and Conformational Landscape
Computational models, particularly those based on DFT, have been employed to predict the molecular geometry and conformational landscape of Pyridine, 4-(tert-butylthio)- and related molecules. dntb.gov.ua These models help in understanding the three-dimensional arrangement of atoms and the steric effects introduced by the bulky tert-butyl group. The geometry of the molecule, including bond lengths and angles, is optimized to find the most stable conformation. nih.gov For instance, in a related ruthenium complex, the tert-butyl group on the coordinated sulfur atom is positioned away from the η6-benzene ligand. iucr.org Such conformational analyses are crucial as the molecule's shape plays a significant role in its interactions with other molecules and surfaces. nih.gov
Simulation of Adsorption Energies and Interfacial Interactions
Theoretical modeling using DFT has been crucial in simulating the adsorption energies and interfacial interactions of pyridine derivatives with various surfaces, particularly metal oxides like titanium dioxide (TiO2). diva-portal.org While direct studies on Pyridine, 4-(tert-butylthio)- are limited, research on analogous compounds such as 4-tert-butylpyridine (4-TBP) provides significant insights. diva-portal.orglu.se
DFT calculations have shown that 4-TBP preferentially adsorbs on oxygen vacancies on the TiO2(110) surface. diva-portal.orglu.se The calculated adsorption energy at these vacancies is significantly higher (120 kJ/mol) than on the five-fold-coordinated Ti4+ sites. diva-portal.orglu.se This adsorption "heals" the vacancy and reduces the related gap state through charge transfer. diva-portal.orglu.se The bulky tert-butylthio group is expected to induce steric hindrance, which can alter the adsorption geometries on catalytic surfaces. The sulfur lone pairs are thought to facilitate surface binding, while the tert-butyl group may minimize aggregation. These simulations are vital for understanding how these molecules interact with surfaces in applications like solar cells and catalysis. researchgate.netnih.gov
| System | Key Findings from DFT Simulations | Reference |
| 4-TBP on TiO2(110) | Preferential adsorption on oxygen vacancies. | diva-portal.orglu.se |
| 4-TBP on TiO2(110) | Adsorption energy at vacancies is 120 kJ/mol greater than on Ti4+ sites. | diva-portal.orglu.se |
| 4-TBP on TiO2(110) | Adsorption leads to a change in surface band bending of 0.2 eV. | diva-portal.orglu.se |
| Pyridine on Coinage Metals | Adsorption energies and N-Metal distances vary with the metal (Cu > Au > Ag). | |
| Pyridine, 4-(tert-butylthio)- on TiO2 | Sulfur lone pairs are expected to facilitate surface binding. |
Analysis of Charge Transfer Mechanisms
DFT studies are also employed to analyze charge transfer mechanisms in molecules like Pyridine, 4-(tert-butylthio)-. Charge transfer can occur from the ligand to a metal (LMCT) or from a metal to the ligand (MLCT). uomustansiriyah.edu.iqdalalinstitute.com In the context of its interaction with surfaces, such as TiO2, charge transfer from the molecule to the surface is a key process. diva-portal.orglu.se For 4-TBP adsorbed on TiO2(110), DFT calculations show that charge is transferred from the surface vacancy into the empty π* orbitals of the pyridine ring. diva-portal.orglu.se This charge transfer is a critical aspect of how these molecules influence the electronic properties of the surfaces they adsorb to. researchgate.netnih.gov The nature of the substituent on the pyridine ring significantly impacts these charge transfer processes. mdpi.com
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. uni-muenchen.de It is a valuable tool for predicting how a molecule will interact with other charged species. uni-muenchen.demdpi.com The MEP map uses a color-coded scheme where red indicates regions of negative potential (electron-rich) and blue indicates regions of positive potential (electron-poor). researchgate.net
Quantum Chemical Approaches for Reactivity Prediction
Quantum chemical methods, including DFT, provide powerful tools for predicting the reactivity of molecules like Pyridine, 4-(tert-butylthio)-. epfl.ch These approaches can calculate various reactivity descriptors that offer insights into the chemical behavior of the molecule. The HOMO-LUMO energy gap is a key descriptor, where a smaller gap generally implies higher reactivity.
The presence of the tert-butylthio group is expected to influence the reactivity of the pyridine ring. The sulfur atom can act as a nucleophile, participating in substitution reactions. smolecule.com Computational modeling can help predict the outcomes of such reactions and understand the underlying mechanisms. ontosight.aiontosight.ai For instance, in related systems, the steric hindrance from the bulky tert-butyl group can affect the approach of reactants and influence the regioselectivity of reactions. By calculating properties like electron affinity and ionization potential, quantum chemistry can provide a quantitative basis for understanding and predicting the chemical reactivity of Pyridine, 4-(tert-butylthio)-.
The following sections detail the theoretical and computational analysis of Pyridine, 4-(tert-butylthio)-, focusing on its simulated spectroscopic, thermodynamic, and non-linear optical properties. Due to the limited availability of direct experimental data for this specific molecule, the findings presented are largely based on computational predictions, drawing parallels with structurally related pyridine derivatives.
Chemical Reactivity and Mechanistic Studies of Pyridine, 4 Tert Butylthio
Electronic and Steric Effects of the 4-(tert-Butylthio) Substituent
The substituent at the 4-position significantly influences the electron distribution and spatial environment of the pyridine (B92270) ring, thereby affecting its interaction with other chemical species.
The 4-(tert-butylthio) group exerts a dual electronic influence on the pyridine ring. The sulfur atom is more electronegative than carbon, leading to an inductive electron-withdrawing effect (-I). However, the lone pairs of electrons on the sulfur atom can be delocalized into the pyridine ring's π-system through resonance, an effect known as π-donation (+R). abertay.ac.uk In the 4-position, this resonance effect can increase electron density at the ring nitrogen.
Table 1: Comparison of pKa Values for Substituted Pyridines
| Compound | Substituent at 4-Position | pKa of Conjugate Acid | Electronic Effect of Substituent |
| Pyridine | -H | 5.23 wikipedia.org | Reference |
| 4-Methylpyridine | -CH₃ | 6.02 | Weakly Electron-Donating (Inductive + Hyperconjugation) |
| 4-Methoxypyridine | -OCH₃ | 6.62 | Strongly Electron-Donating (Resonance) |
| 4-Nitropyridine | -NO₂ | 1.61 | Strongly Electron-Withdrawing (Inductive + Resonance) |
| Pyridine, 4-(tert-butylthio)- | -S-C(CH₃)₃ | Estimated > 5.23 | Weakly Electron-Donating (Resonance > Inductive) |
The tert-butyl group is one of the bulkiest substituents in organic chemistry, and its presence in Pyridine, 4-(tert-butylthio)- imposes significant steric hindrance around the molecule. This steric bulk can impede the approach of reactants to the pyridine nitrogen or the ring itself, influencing reaction rates and, in some cases, dictating the regioselectivity of a reaction.
In the context of surface science and catalysis, these steric effects are crucial in determining adsorption geometries. When interacting with a catalytic surface, such as titanium dioxide (TiO₂), the bulky tert-butyl group can prevent the pyridine ring from lying flat on the surface. This altered adsorption geometry affects the electronic coupling between the molecule and the surface, which is a key factor in charge-transfer interactions and subsequent catalytic activity. The steric hindrance can also minimize intermolecular aggregation on the surface, leading to more isolated molecular species. The steric properties of such ligands can be quantified using computational methods that calculate parameters like the "buried volume" (%VBur), which represents the space occupied by the ligand in a metal's coordination sphere. unamur.be
A key feature of the sulfur atom is its high polarizability compared to second-row elements like oxygen or nitrogen. Polarizability refers to the ease with which the electron cloud of an atom can be distorted by an external electric field. The high polarizability of the sulfur in the tert-butylthio group enhances non-covalent intermolecular forces, particularly van der Waals interactions.
This property is significant in several contexts. Firstly, it can influence the compound's physical properties, such as its solubility and crystallinity. Secondly, in coordination chemistry, the "soft" nature of the polarizable sulfur atom can lead to strong interactions with "soft" Lewis acids, such as heavy metal ions. The sulfur lone pairs can also play a direct role in binding to surfaces, working in concert with the pyridine nitrogen to anchor the molecule.
Reactivity of the Pyridine Nucleus
The inherent electronic nature of the pyridine ring, combined with the effects of the 4-(tert-butylthio) substituent, governs its reactivity towards nucleophiles and electrophiles.
The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which withdraws electron density from the ring carbons. wikipedia.orgimperial.ac.uk This effect is most pronounced at the α (2, 6) and γ (4) positions, making them susceptible to nucleophilic attack. uoanbar.edu.iqgcwgandhinagar.com This reactivity is analogous to that of carbonyl compounds or imines. wikipedia.orgimperial.ac.uk
In Pyridine, 4-(tert-butylthio)-, the substituent is located at one of these activated positions. The molecule is therefore expected to be reactive towards strong nucleophiles. Reactions can proceed via several pathways:
Nucleophilic Aromatic Substitution (SₙAr): A sufficiently strong nucleophile could potentially displace the tert-butylthiolate anion. However, this would require cleavage of a relatively stable carbon-sulfur bond.
Addition-Elimination Reactions: The general mechanism for nucleophilic substitution on pyridine involves the initial addition of the nucleophile to form a negatively charged intermediate (a Meisenheimer-like complex), followed by the elimination of a leaving group. abertay.ac.uk
Reactions with Organometallics: Organolithium or Grignard reagents can add to the 2-position of the pyridine ring. abertay.ac.uk
Amination: In reactions like the Chichibabin reaction, which involves heating with sodium amide, amination typically occurs at the 2-position. abertay.ac.ukuoanbar.edu.iq
The presence of the 4-(tert-butylthio) group, a weak activator, would slightly decrease the ring's susceptibility to nucleophilic attack compared to a pyridine with a strongly electron-withdrawing group at the same position.
Pyridine undergoes electrophilic aromatic substitution much less readily than benzene. uoanbar.edu.iqmatanginicollege.ac.in This low reactivity is attributed to two primary factors:
The electron-withdrawing inductive effect of the nitrogen atom deactivates the entire ring towards attack by electrophiles. uoanbar.edu.iq
Under the acidic conditions typical for electrophilic substitution (e.g., nitration, sulfonation), the basic nitrogen atom is protonated to form a pyridinium (B92312) ion. The positive charge on the nitrogen further deactivates the ring to a level comparable to that of nitrobenzene. uoanbar.edu.iq
A common strategy to achieve electrophilic substitution at the 4-position of a pyridine ring involves the formation of a Pyridine N-oxide. abertay.ac.ukmatanginicollege.ac.in Oxidation of the pyridine nitrogen creates an N-oxide, which activates the 4-position for electrophilic attack (e.g., nitration). abertay.ac.ukmatanginicollege.ac.in Subsequent reduction of the N-oxide group would yield the 4-substituted pyridine, a pathway that could be theoretically applied to introduce other substituents onto the Pyridine, 4-(tert-butylthio)- ring system. matanginicollege.ac.in
Table 2: Summary of Expected Reactivity for the Nucleus of Pyridine, 4-(tert-butylthio)-
| Reaction Type | Reactivity Level | Preferred Position(s) of Attack | Rationale |
| Nucleophilic Substitution | Moderate to High | 2, 6 | The pyridine ring is inherently electron-deficient at the α and γ positions. uoanbar.edu.iqgcwgandhinagar.com |
| Electrophilic Substitution | Very Low | 3, 5 | The ring is strongly deactivated by the electronegative nitrogen, especially under acidic conditions. uoanbar.edu.iqmatanginicollege.ac.in The 4-substituent directs to the 3 and 5 positions. |
| N-Protonation / Alkylation | High | Nitrogen Atom | The lone pair on the sp² hybridized nitrogen is available for reaction with acids and electrophiles. gcwgandhinagar.com |
Transformations at the Thioether Moiety
The presence of a sulfur atom in the thioether linkage imparts distinct reactivity to the molecule, allowing for transformations that target this functional group specifically.
Nucleophilic Character of the Sulfur Atom
The sulfur atom in Pyridine, 4-(tert-butylthio)- possesses lone pairs of electrons, making it a nucleophilic center. The nucleophilicity of sulfur is generally greater than that of oxygen in analogous ether compounds. msu.edu This enhanced reactivity allows the sulfur atom to participate in various nucleophilic substitution reactions.
Thioethers are known to react with alkyl halides to form ternary sulfonium (B1226848) salts. msu.edu In the case of Pyridine, 4-(tert-butylthio)-, the sulfur atom can attack an electrophilic carbon, such as in an alkyl halide, leading to the formation of a stable S-alkylated sulfonium ion. This reactivity is a cornerstone of organosulfur chemistry and is applicable to the thioether moiety in this molecule. msu.edu The general scheme for such a reaction is:
R-S-R' + R''-X → [R-S(R'')(R')]+ X-
The sulfa-Michael addition, the 1,4-addition of a sulfur nucleophile to an unsaturated acceptor, is another key reaction demonstrating the nucleophilic character of sulfur. acs.org While this typically involves thiols, the underlying principle of sulfur's ability to attack electron-deficient centers is relevant. The sulfur atom in Pyridine, 4-(tert-butylthio)- is expected to exhibit this characteristic nucleophilicity, making it a target for electrophilic attack in various chemical transformations.
Oxidation Reactions to Sulfur Derivatives (e.g., sulfoxides, sulfones)
The thioether group is susceptible to oxidation, which can be controlled to yield either the corresponding sulfoxide (B87167) or sulfone. jchemrev.com This graduated oxidation allows for the fine-tuning of the electronic and steric properties of the molecule.
The selective oxidation of sulfides to sulfoxides is a common transformation that can be achieved using a variety of reagents. jchemrev.comorganic-chemistry.org Mild oxidizing agents are typically employed to prevent over-oxidation to the sulfone. jchemrev.com Common reagents for this purpose include:
Hydrogen peroxide (H₂O₂) with a catalyst. organic-chemistry.orgorganic-chemistry.org
Sodium periodate (B1199274) (NaIO₄).
Meta-chloroperoxybenzoic acid (m-CPBA), often at controlled temperatures.
Iodosobenzene or Iodoxybenzoic acid (IBX). jchemrev.com
Further oxidation of the sulfoxide, or direct, more forceful oxidation of the thioether, yields the corresponding sulfone. organic-chemistry.org Stronger oxidizing agents or harsher reaction conditions are generally required for this step. Reagents capable of this transformation include:
Potassium permanganate (B83412) (KMnO₄). jchemrev.com
Chromic acid. jchemrev.com
Excess hydrogen peroxide, sometimes with catalysts like tungstate. organic-chemistry.org
For Pyridine, 4-(tert-butylthio)-, these established oxidation protocols are applicable, allowing for the synthesis of Pyridine, 4-(tert-butylsulfinyl)- (the sulfoxide) and Pyridine, 4-(tert-butylsulfonyl)- (the sulfone). The choice of oxidant and the stoichiometry of the reaction are critical for controlling the outcome. organic-chemistry.orgorganic-chemistry.org
Coordination Chemistry and Ligand Behavior
Pyridine, 4-(tert-butylthio)- possesses multiple potential coordination sites, making it an interesting ligand in coordination and surface chemistry.
Metal-Binding Affinity and Coordination Modes
Pyridine, 4-(tert-butylthio)- can act as a versatile ligand for metal ions through two primary coordination sites: the nitrogen atom of the pyridine ring and the sulfur atom of the thioether group. Pyridine and its derivatives are widely used as ligands in coordination chemistry, typically binding to a metal center via the nitrogen lone pair. wikipedia.orgjscimedcentral.com
The presence of the thioether group introduces a second potential binding site. The sulfur atom's lone pairs can also coordinate to metal ions, leading to different binding modes. It can act as a monodentate ligand through either the nitrogen or the sulfur, or as a bidentate chelating or bridging ligand involving both atoms. The coordination of a tert-butylthio sulfur atom to metal ions like zinc has been observed in other complex ligands, forming stable NS₂ coordination environments. researchgate.net This demonstrates the capacity of the thioether sulfur to participate directly in metal binding.
The tert-butylthio substituent also influences the electronic properties of the pyridine ring. Thioether groups are generally less electron-donating than their ether counterparts, which can alter the Lewis basicity and, consequently, the metal-binding affinity of the pyridine nitrogen. The ability to fine-tune metal-binding affinity is crucial in the design of catalysts and functional materials. nih.gov
Interactions with Metal Oxide Surfaces (e.g., TiO₂(110))
The interaction of pyridine derivatives with metal oxide surfaces is of significant interest, particularly in the context of dye-sensitized solar cells and catalysis. While direct studies on Pyridine, 4-(tert-butylthio)- are limited, extensive research on the closely related compound 4-tert-butylpyridine (B128874) (4-TBP) on the rutile TiO₂(110) surface provides significant insight. diva-portal.orglu.se
Studies using photoelectron spectroscopy (PES) and density functional theory (DFT) show that 4-TBP preferentially adsorbs on oxygen vacancies on the TiO₂(110) surface at low coverage. diva-portal.orglu.se This interaction involves a charge transfer from the surface vacancy into the empty π* orbitals of the pyridine ring, which "heals" the vacancy and alters the surface band bending. diva-portal.org The adsorption energy at these vacancy sites is significantly higher than on the regular five-fold coordinated Ti⁴⁺ sites. diva-portal.orglu.se
For Pyridine, 4-(tert-butylthio)-, a similar interaction via the pyridine ring nitrogen is expected. Additionally, the sulfur atom provides a second potential anchoring point. DFT studies on related systems suggest that sulfur lone pairs can facilitate surface binding to TiO₂. This suggests that Pyridine, 4-(tert-butylthio)- could exhibit a stronger or different binding geometry on the TiO₂(110) surface compared to 4-TBP, potentially influencing charge transfer dynamics at the interface.
Table 1: Summary of 4-tert-butylpyridine (4-TBP) Interaction with TiO₂(110) Surface
| Feature | Observation | Citation |
|---|---|---|
| Preferred Adsorption Site | Oxygen vacancies at low coverage | diva-portal.orglu.se |
| Adsorption Energy | ~120 kJ/mol larger at vacancies than on Ti⁴⁺ sites | diva-portal.orglu.se |
| Charge Transfer Mechanism | From surface vacancy to empty π* orbitals of the pyridine ring | diva-portal.org |
| Effect on Surface | "Heals" oxygen vacancies; reduces related gap state | diva-portal.org |
| Band Bending | Changes by ~0.2 eV toward lower binding energies | diva-portal.org |
| High Coverage Behavior | Forms a dense monolayer that protects the surface | diva-portal.org |
Influence on Surface Aggregation Phenomena
The bulky tert-butyl group plays a crucial role in modulating intermolecular interactions and preventing aggregation on surfaces. In studies of molecules on TiO₂(110), the tert-butyl group has been shown to minimize surface aggregation. This steric hindrance helps to create well-ordered monolayers where the molecules are oriented in a controlled fashion, which is vital for the performance of molecular electronic devices.
The phenomenon of aggregation-induced emission (AIE) is observed in some molecules that are non-emissive in solution but become highly luminescent in an aggregated state due to the restriction of intramolecular motions. researchgate.net Interestingly, AIE-active fluorophores incorporating tert-butylthio groups have been synthesized. researchgate.netrsc.org While aggregation is often undesirable on surfaces for charge transport, controlled aggregation to induce specific photophysical properties like AIE is a growing field of research. ub.edu The presence of both a pyridine moiety, capable of hydrogen bonding interactions, and a bulky tert-butylthio group suggests that Pyridine, 4-(tert-butylthio)- could exhibit complex aggregation behavior, warranting further investigation. rsc.org
Chemical Reactivity and Mechanistic Pathways Elucidation of Pyridine, 4-(tert-butylthio)-
The chemical behavior of Pyridine, 4-(tert-butylthio)- is significantly influenced by the electronic and steric properties of the tert-butylthio group attached to the pyridine ring. This substituent modulates the electron density on the ring, which in turn affects its reactivity in various chemical transformations.
Experimental Validation of Theoretical Predictions
Experimental techniques are crucial for validating theoretical predictions regarding the reactivity and electronic properties of Pyridine, 4-(tert-butylthio)-. Cyclic voltammetry and transient absorption spectroscopy are two powerful methods employed for this purpose.
Cyclic Voltammetry: This electrochemical technique is used to investigate the redox behavior of molecules. nih.govresearchgate.net For pyridine derivatives, cyclic voltammetry can provide insights into the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). In the context of CdSe nanocrystals exchanged with pyridine and tert-butylthiol, cyclic voltammetry demonstrated a higher lying LUMO for the thiol-exchanged nanocrystals. researchgate.net This suggests that the tert-butylthio group can influence the electronic energy levels of the pyridine ring system. researchgate.net Studies on copper(I) complexes with 2-(tert-butylthio)pyridine have also utilized cyclic voltammetry to characterize the Cu+/Cu2+ redox process. researchgate.net
Transient Absorption Spectroscopy: This technique allows for the study of short-lived excited states of molecules, providing information about charge-carrier dynamics. nih.govresearchgate.net For instance, in studies of pyridine-based azo dyes, transient absorption spectroscopy, in conjunction with theoretical calculations, has been used to elucidate the mechanisms of photoisomerization and the impact of protonation on these processes. nih.gov While direct transient absorption spectroscopy data for Pyridine, 4-(tert-butylthio)- is not extensively available, the methodology is applicable to understand how the tert-butylthio substituent affects the excited-state properties and reactivity of the pyridine ring.
Table 1: Experimental Techniques for Reactivity Studies
| Experimental Technique | Information Obtained | Relevance to Pyridine, 4-(tert-butylthio)- |
|---|---|---|
| Cyclic Voltammetry | Redox potentials, HOMO/LUMO energy levels | Understanding the electronic effects of the tert-butylthio group on the pyridine ring's electron-donating or -accepting capabilities. nih.govresearchgate.netresearchgate.net |
| Transient Absorption Spectroscopy | Excited-state dynamics, charge-carrier lifetimes | Elucidating the behavior of the molecule upon photoexcitation and its potential role in photochemical reactions. nih.govresearchgate.net |
Studies of Selectivity and Yield Dependence on Reaction Parameters
The selectivity and yield of reactions involving Pyridine, 4-(tert-butylthio)- are highly dependent on various reaction parameters, including the choice of solvent, base, and temperature.
The introduction of a tert-butylthio group onto a pyridine ring can be achieved through nucleophilic substitution or coupling reactions. For example, the reaction of a suitable pyridine precursor with tert-butylthiolate often requires careful optimization of conditions to maximize yield. Key parameters that influence the outcome include:
Solvent: Polar aprotic solvents, such as dimethylformamide (DMF), are often employed to enhance the nucleophilicity of the thiolate.
Base: The use of a stoichiometric amount of a suitable base is necessary to ensure the complete deprotonation of tert-butylthiol.
Temperature: Reaction temperatures can significantly impact the rate of reaction and the formation of byproducts. In some cases, prolonged heating may be required to achieve high conversion.
In the context of palladium-catalyzed thioboration of alkynes, it has been observed that sterically hindered (tert-butylthio)borane derivatives show different reactivity compared to less hindered analogues, highlighting the significant steric influence of the tert-butyl group. acs.org
Furthermore, in the synthesis of tetracyclic diazaphenothiazine analogues, the reaction of 1-methyl-3-benzoylthio-4-butylthioquinolinium chloride with substituted 3-aminopyridines is sensitive to reaction conditions. The highest yields of the desired cyclization product were obtained when the reaction was carried out in pyridine at 80°C. nih.gov This demonstrates the critical role of both solvent and temperature in directing the reaction towards the desired product. nih.gov
Table 2: Influence of Reaction Parameters on Synthesis
| Parameter | Effect on Selectivity and Yield | Example |
|---|---|---|
| Solvent Polarity | Can enhance the reactivity of nucleophiles. | Polar aprotic solvents like DMF can increase the nucleophilicity of tert-butylthiolate. |
| Base Stoichiometry | Ensures complete formation of the active nucleophile. | Using a sufficient amount of base for the deprotonation of tert-butylthiol. |
| Temperature | Affects reaction rate and can influence product distribution. | Optimal temperature control is crucial for maximizing yield and minimizing side reactions in the synthesis of pyridoquinothiazinium chlorides. nih.gov |
| Steric Hindrance | Can influence the accessibility of the reaction center. | The bulky tert-butyl group can affect the reactivity of thioborane derivatives in catalytic reactions. acs.org |
Applications As a Chemical Building Block and in Advanced Materials Research
Strategic Utility in Organic Synthesis and Functionalization
In the realm of organic chemistry, Pyridine (B92270), 4-(tert-butylthio)- and its structural motifs are valuable for constructing sophisticated molecular frameworks and participating in key chemical transformations.
Similarly, derivatives such as 4-(tert-butylthio)phthalonitrile have been used in the synthesis of complex heterocyclic systems known as phthalorubines. nih.gov The ability to use such precursors highlights the role of the tert-butylthio group in directing the assembly of intricate, polycyclic aromatic compounds. nih.gov The design of complex architectures like molecular organic cages often relies on the precise geometry of precursor molecules, and the adaptability of building blocks is crucial for successful assembly. csic.es The tert-butylthio group can influence steric interactions and electronic properties, which are key factors in the rational design of these supramolecular structures.
While not the primary application of Pyridine, 4-(tert-butylthio)- itself, its structural components are relevant in the formation of amide bonds, one of the most important linkages in medicinal chemistry and materials science. eurekalert.org Pyridine derivatives are often involved in these reactions. For example, a scalable synthesis of the chiral ligand (S)-t-BuPyOx involves the amidation of picolinic acid (a pyridine carboxylic acid) with an amino alcohol. beilstein-journals.org This process creates a key amide intermediate that is then cyclized to form the final ligand. beilstein-journals.org
Modern methods for amide bond formation aim for high efficiency and broad substrate scope, often using catalytic systems. One-pot reactions have been developed that utilize catalysts like 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) to facilitate the coupling of less reactive nitrogen-containing heterocycles with carboxylic acids. eurekalert.org These methods are designed to avoid harsh conditions and the need to pre-activate the carboxylic acid, making the synthesis of complex amides more straightforward. eurekalert.org The electronic nature of the pyridine ring, which can be modulated by substituents like the tert-butylthio group, plays a role in the reactivity of these heterocyclic systems.
Contributions to Catalysis and Material Science
The distinct electronic and steric characteristics of Pyridine, 4-(tert-butylthio)- make it and its analogs promising candidates for applications in catalysis and the development of advanced functional materials.
In the field of catalysis, the design of ligands is paramount to controlling the activity and selectivity of metal catalysts. Pyridine-based structures are a cornerstone of ligand design. The nitrogen atom of the pyridine ring provides a strong coordination site for a wide range of transition metals. The 4-(tert-butylthio)- substituent introduces additional functionality. The sulfur atom of the thioether can also act as a donor atom, allowing the molecule to function as a bidentate or bridging ligand.
The bulky tert-butyl group provides significant steric hindrance, which can be used to create a specific coordination environment around a metal center, influencing the substrate's approach and thus the reaction's outcome. Pincer-type ligands, such as 2,6-bis(tert-butylthiomethyl)pyridine, utilize this principle by coordinating to a metal through three points, creating a rigid and well-defined catalytic pocket. academie-sciences.fr Furthermore, pyridine and tert-butyl thiol have been used as co-ligands to protect and construct complex silver-thiolate clusters, demonstrating their utility in stabilizing novel inorganic architectures. nih.gov The synthesis of important ligands like 4,4′-di-tert-butyl-2,2′-bipyridine, often used in photoredox catalysis, can be achieved through nickel-catalyzed homocoupling of simpler pyridine precursors. nih.govacs.org
In material science, a significant application for related pyridine derivatives is as additives in perovskite solar cells (PSCs). The most common of these is 4-tert-butylpyridine (B128874) (TBP), which is used to improve device efficiency and stability. researchgate.netresearchgate.netossila.com TBP is typically added to the hole transport layer to enhance its properties and to passivate defects at the interface between the perovskite absorber and the charge transport layer. researchgate.netossila.com The addition of TBP has been shown to improve the crystallinity of the perovskite film, leading to enhanced power conversion efficiencies. ossila.comrsc.orgresearchgate.net For example, the inclusion of TBP in the fabrication process has led to significant increases in efficiency, in one case from 6.71% to 10.62%. ossila.comrsc.org
Table 1: Comparison of Photovoltaic Performance with Pyridine Additives Data presented for CH₃NH₃PbI₃-based planar PSCs with and without 4-tert-butylpyridine (TBP) additive.
| Device Structure | Jsc (mA cm⁻²) | Voc (V) | FF (%) | PCE (best) (%) |
| Without TBP | 17.12 | 0.92 | 43 | 6.71 |
| With TBP | 21.27 | 0.96 | 52 | 10.62 |
| Source: Shi, Y. et al., J. Mater. Chem. A, 2015. ossila.comrsc.org |
A critical factor limiting the efficiency of solar cells is charge recombination, where photogenerated electrons and holes recombine before they can be collected, thus losing energy. rsc.orgnih.gov Additives like TBP play a crucial role in mitigating these losses. TBP is known to suppress charge recombination at the interface between the electron transport layer (like TiO₂) and the perovskite or hole transport material. ossila.comnih.gov This suppression leads to a significant increase in the open-circuit voltage (Voc) and the fill factor (FF) of the solar cell. nih.govmdpi.com
Role as an Additive in Advanced Photovoltaic Systems (e.g., Perovskite Solar Cells, in comparison to 4-tert-butylpyridine)
Influence on Perovskite Crystallinity
The use of additives is a critical strategy for controlling the crystallinity, homogeneity, and surface morphology of perovskite films, which are key factors in the performance of perovskite solar cells (PSCs). rsc.orgresearchgate.netresearchgate.net Pyridine, 4-(tert-butylthio)-, a derivative of the commonly used additive 4-tert-butylpyridine (tBP), has shown promise in this area. researchgate.netnih.govnih.govresearchgate.net
In a two-step sequential deposition method for fabricating PSCs, the addition of tBP to the lead iodide (PbI2) precursor solution dissolved in dimethylformamide (DMF) results in a porous layer of randomly packed PbI2 nanocrystals. rsc.orgresearchgate.net This porous structure significantly increases the contact area for the subsequent reaction with methylammonium (B1206745) iodide (CH3NH3I), leading to greatly improved crystallization of the methylammonium lead iodide (CH3NH3PbI3) perovskite. rsc.orgresearchgate.net This enhancement in crystallinity has been directly linked to a substantial improvement in power conversion efficiency (PCE). For instance, CH3NH3PbI3-based PSCs saw an increase in PCE from 6.71% to 10.62%, a 58% enhancement, with the use of this strategy. rsc.orgresearchgate.netossila.com
Similarly, in a one-step deposition method for planar PSCs based on methylammonium lead iodide chloride (CH3NH3PbI3-xClx), the inclusion of tBP as an additive promotes better and more oriented crystallinity of the perovskite film. rsc.orgresearchgate.net This resulted in a remarkable 35% increase in PCE, from 11.11% to 15.01%. rsc.orgresearchgate.netresearchgate.net The improved crystallinity and hydrophobicity of the perovskite film when using tBP also contribute to enhanced stability of the solar cells, particularly against moisture-induced degradation. researchgate.net
Interfacial Interactions within Device Architectures
The interfaces between the different layers of a perovskite solar cell are critical for efficient charge extraction and transport. Pyridine, 4-(tert-butylthio)- and its analogue, 4-tert-butylpyridine (tBP), play a significant role in modifying these interfacial interactions, thereby influencing device performance. researchgate.netnih.gov
One of the primary roles of tBP is as an additive in the hole-transporting material (HTM), most commonly spiro-OMeTAD. researchgate.netnih.gov The presence of tBP, along with lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI), significantly increases the conductivity of the spiro-OMeTAD layer. researchgate.net This enhanced conductivity facilitates more efficient hole transfer from the perovskite layer to the HTM. researchgate.net The chemical interaction between tBP and the perovskite at the interface is believed to be a key factor in this improved performance. researchgate.net It has been proposed that tBP can p-dope the perovskite layer, further aiding in hole extraction. researchgate.net
Moreover, tBP can alter the hole-selectivity at the perovskite interface by coordinating with the perovskite surface. researchgate.net This creates a more selective interface for holes, which is crucial for achieving high steady-state performance in PSCs. researchgate.net The hydrophobic nature of tBP can also create a protective layer on the perovskite surface, making it more resistant to ambient air and improving the long-term stability of the device. researchgate.net
However, the interactions are complex. While tBP is essential for high efficiency, its volatile nature can lead to the formation of cavities in the HTL film during preparation, which could potentially lead to decomposition of the perovskite layer upon moisture absorption. researchgate.net The addition of other materials, such as Cu2O, to the spiro-OMeTAD/tBP/Li-TFSI system has been explored to mitigate these issues by reducing tBP evaporation and preventing Li-TFSI aggregation, leading to improved film quality and device performance. nih.gov
The importance of interfacial chemical interactions is further highlighted by studies using self-assembled monolayers (SAMs) with different functional groups on the electrode surface. nih.gov These studies show that the chemical interactions between the SAM and the perovskite layer are a predominant factor in determining the device's optoelectronic properties, even more so than energy level alignment. nih.gov Proper interfacial interactions can significantly reduce trap state density and facilitate charge transfer. nih.gov For example, using a SAM with a pyridine functional group, 4-pyridinecarboxylic acid, led to a significant enhancement in PSC efficiency. nih.gov
Application as a Nucleophilic Catalyst or Co-catalyst in Organic Reactions
Pyridine and its derivatives are well-known for their ability to act as nucleophilic catalysts in a variety of organic reactions. researchgate.netreddit.com The catalytic activity of these compounds is largely influenced by the electron density on the nitrogen atom. Pyridine, 4-(tert-butylthio)- can be compared to the widely used and highly efficient nucleophilic catalyst, 4-dimethylaminopyridine (B28879) (DMAP).
DMAP is a more potent catalyst than pyridine in many reactions, such as esterifications and acylations, due to the electron-donating effect of the dimethylamino group, which increases the nucleophilicity of the pyridine nitrogen. researchgate.netmdpi.com In a study on the selective oxidation of methyl aromatics, DMAP showed higher catalytic activity compared to pyridine and other pyridine analogues with electron-withdrawing groups. mdpi.com The proposed mechanism involves the formation of a highly electrophilic intermediate after the nucleophilic attack of DMAP on the substrate, which then readily reacts with the other reactant. reddit.com
The tert-butylthio group in Pyridine, 4-(tert-butylthio)- is expected to influence its catalytic activity. The sulfur atom's lone pairs can participate in resonance, potentially affecting the electron density of the pyridine ring. Compared to the oxygen atom in an alkoxy group, the sulfur in a thioether group is less electron-donating due to its lower electronegativity. This might suggest that Pyridine, 4-(tert-butylthio)- would be a less potent nucleophilic catalyst than DMAP. However, the polarizability of the sulfur atom could enhance intermolecular interactions.
In the context of diboron/pyridine systems, pyridines act as co-catalysts in radical reactions. chemrxiv.orgnih.govsemanticscholar.org These systems can generate super electron donors in situ. semanticscholar.org The reaction involves the formation of boryl-pyridine complexes, which act as single-electron reductants. semanticscholar.org The nature of the pyridine derivative is crucial for the efficiency of these reactions. While specific studies on Pyridine, 4-(tert-butylthio)- in this system are not available, its electronic properties would undoubtedly influence the formation and reactivity of the resulting boryl-pyridine complexes.
Integration into Hybrid Material Systems
The unique properties of Pyridine, 4-(tert-butylthio)- make it a candidate for integration into hybrid organic-inorganic material systems, for example, as a cross-linker or a structural component. wiley-vch.de
The pyridine nitrogen and the sulfur atom of the tert-butylthio group offer potential coordination sites for metal ions, making this molecule suitable for building coordination polymers and metal-organic frameworks (MOFs). rsc.org The bulky tert-butyl group can introduce steric hindrance, which can be used to control the dimensionality and topology of the resulting hybrid structures. This steric influence can prevent aggregation and dictate the packing of molecules in the solid state.
In the context of cross-linkers, the bifunctional nature of Pyridine, 4-(tert-butylthio)- (the pyridine ring and the thioether group) allows it to connect different polymer chains or inorganic components. google.com For instance, the pyridine unit can be involved in coordination bonding, while the thioether group could potentially undergo oxidation to form sulfoxide (B87167) or sulfone bridges, or participate in other chemical transformations to create covalent linkages. The use of tert-butylthio groups as precursors for sulfonic acid residues has been demonstrated in the synthesis of linker compounds for coordination polymers. researchgate.net
As a structural component, the incorporation of Pyridine, 4-(tert-butylthio)- into a material can impart specific properties. The pyridine moiety is known to be a component in many functional materials, including those with applications in pharmaceuticals and material science. researchgate.net The presence of the sulfur atom can influence the electronic properties of the material, and the tert-butyl group can affect its solubility and processing characteristics. For example, in the development of materials for molecular electronics, thioether groups are used as linkers to attach molecules to gold surfaces. researchgate.net
Development of Electronic and Optical Materials with Specific Characteristics
The distinct electronic and structural features of Pyridine, 4-(tert-butylthio)- make it a promising building block for the creation of novel electronic and optical materials. smolecule.comepo.org The interplay between the electron-rich pyridine ring and the sulfur-containing substituent can lead to materials with tailored properties.
The tert-butylthio group can modulate the electron density of the pyridine ring, which in turn affects the energy levels (HOMO and LUMO) of the molecule. This is a crucial aspect in the design of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). ossila.commdpi.com By tuning the electronic structure, it is possible to control the charge injection, transport, and recombination properties of the material. The sulfur atom's polarizability may also enhance intermolecular interactions, which can influence charge mobility in thin films.
In the field of optical materials, pyridine derivatives are used in the development of chromophores for applications like two-photon absorption. rsc.org The introduction of a tert-butylthio group could potentially enhance these properties. For instance, studies on similar D-π-A (donor-pi-acceptor) chromophores have shown that sulfur-containing groups can significantly influence their nonlinear optical properties. researchgate.net
Furthermore, the ability of the pyridine nitrogen to coordinate with metal ions opens up possibilities for creating luminescent metal complexes. The electronic properties of the Pyridine, 4-(tert-butylthio)- ligand would directly impact the photophysical properties of the resulting metal complex, such as its emission color and quantum yield. The steric bulk of the tert-butyl group could also prevent quenching of luminescence in the solid state by inhibiting intermolecular interactions.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(tert-butylthio)pyridine, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, tert-butylthiol groups can be introduced via reaction with tert-butyl mercaptan under controlled pH (e.g., using sodium hydroxide in dichloromethane). Purification often employs column chromatography or recrystallization. Optimizing reaction time, temperature (e.g., reflux conditions), and stoichiometric ratios of reactants can improve yield. Post-synthesis analysis via NMR and GC-MS is critical to confirm purity .
Q. Which spectroscopic and computational techniques are most effective for characterizing 4-(tert-butylthio)pyridine?
- Methodological Answer :
- Spectroscopy : High-resolution mass spectrometry (HRMS) confirms molecular weight (181 g/mol, C10H15NS) . UV-Vis and FTIR identify functional groups (e.g., C-S and pyridine ring vibrations).
- Computational : Density Functional Theory (DFT) calculations predict electronic properties and bond angles, which align with photoelectron spectroscopy (PES) data for related tert-butyl pyridine derivatives .
- Surface Analysis : X-ray photoelectron spectroscopy (XPS) can probe sulfur bonding environments in surface-adsorbed states .
Q. What safety protocols are essential when handling 4-(tert-butylthio)pyridine in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation exposure (P264, P280) .
- First Aid : In case of skin contact, wash immediately with soap and water (P305+P351+P338). For inhalation, move to fresh air and seek medical attention .
- Storage : Keep in airtight containers away from oxidizing agents, under inert gas (e.g., nitrogen) if sensitive to moisture .
Advanced Research Questions
Q. How does the tert-butylthio substituent influence the electronic structure and reactivity of pyridine derivatives in catalytic systems?
- Methodological Answer : The bulky tert-butylthio group induces steric hindrance, altering adsorption geometries on catalytic surfaces (e.g., TiO2). DFT studies show this substituent modulates electron density on the pyridine ring, affecting charge-transfer interactions. For example, in TiO2(110) systems, sulfur lone pairs facilitate surface binding, while the tert-butyl group minimizes aggregation . Experimental validation involves cyclic voltammetry to assess redox behavior and transient absorption spectroscopy for charge-carrier dynamics.
Q. How can researchers resolve contradictions in reported catalytic activity data for 4-(tert-butylthio)pyridine in cross-coupling reactions?
- Methodological Answer : Contradictions often arise from variations in solvent polarity, catalyst loading, or trace impurities. Systematic approaches include:
- Control Experiments : Compare activity in anhydrous vs. hydrated solvents (e.g., THF vs. DMF).
- Advanced Characterization : Use XPS to detect surface-bound sulfur species that may deactivate catalysts .
- Statistical Design : Apply factorial design to isolate variables (e.g., temperature, ligand ratio) affecting yield .
Q. What experimental strategies are used to study the interaction of 4-(tert-butylthio)pyridine with metal oxide surfaces, and what insights do they provide?
- Methodological Answer :
- Surface Adsorption : Use single-crystal TiO2(110) surfaces in ultra-high vacuum (UHV) chambers. Monitor binding via low-energy electron diffraction (LEED) and PES .
- Theoretical Modeling : DFT simulations predict adsorption energies and band bending effects at the interface.
- In Situ Spectroscopy : Operando Raman spectroscopy tracks molecular orientation during adsorption, revealing kinetics and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
